molecular formula C6H4BrN3O B1384410 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1403767-05-4

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B1384410
M. Wt: 214.02 g/mol
InChI Key: QLJWEBUUMZXTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic organic compound . It can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves intramolecular cyclization and rearrangement reactions . These reactions can be performed under very mild conditions (0 °C, 5 min) . The synthetic approaches are considered to be more facile and practical than previously reported procedures .


Molecular Structure Analysis

The molecular formula of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is C6H5BrN4 . The molecule contains a total of 29 bond(s). There are 16 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 Pyrrole(s) .


Chemical Reactions Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reactions can be performed under very mild conditions (0 °C, 5 min) .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is 213.03500 .

Scientific Research Applications

VEGFR-2 Inhibition in Tumor Models

  • VEGFR-2 Inhibitor Discovery: A study focused on the synthesis of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. This research led to the development of BMS-540215, which demonstrated significant preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).

Radiotracer Development for PET Imaging

  • PET Tracers for p38α MAP Kinase Imaging: Research on the synthesis of carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging of p38α mitogen-activated protein kinase (MAPK) was conducted, indicating potential applications in diagnostic imaging (Wang, Gao, & Zheng, 2014).

Chemical Reactivity and Synthesis Studies

  • Chemical Reactivity of Pyrrolo[2,3-d][1,2,3]triazines: A study explored the synthesis and unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, expanding the understanding of this ring system's reactivity (Migawa & Townsend, 2001).

Synthesis of Novel Pyrrolo[2,1-f][1,2,4]triazine Derivatives

  • One-Pot Preparation of Pyrrolo[2,1-f][1,2,4]triazines: Research demonstrated a one-pot preparation method for various 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines, showcasing a streamlined synthesis approach (Quintela, Moreira, & Peinador, 1996).

Alkylation of Triazin-7(3H)-ones

  • Research on Alkylation of Triazin-7(3H)-ones: A study presented pioneering research on the alkylation of fused triazin-7(3H)-ones, including computational analysis, offering insights into the alkylation mechanisms at the molecular level (Ul'yankina et al., 2016).

Molecular Structure Studies

  • X-ray Diffraction Analysis of Bromo-triazines: An investigation into the crystal structures of bromo-substituted pyrazolo[5,1-c][1,2,4]triazines was conducted using X-ray diffraction. This study provided detailed insights into the molecular structure and non-valence interactions of these compounds (Ivanov & Koltun, 2021).

Dual Inhibition in Tumor Growth

  • Dual VEGFR-2 and FGFR-1 Inhibitors: Research was conducted on substituted pyrrolo[2,1-f][1,2,4]triazines as inhibitors of VEGFR-2 and FGFR-1. The study highlighted the potential for these compounds in tumor growth inhibition, with specific focus on lung carcinoma models (Borzilleri et al., 2005).

Future Directions

The future directions of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one research could involve the development of more efficient synthesis methods and the exploration of its potential biological activities .

properties

IUPAC Name

5-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJWEBUUMZXTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254322
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS RN

1403767-05-4
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 2
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 5
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.